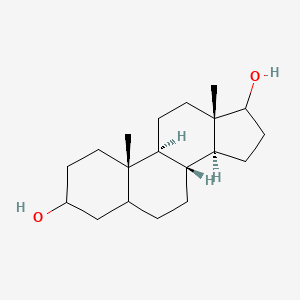

Androstane-3,17-diol

Vue d'ensemble

Description

Il est un intermédiaire dans la biosynthèse de la testostérone à partir de la déhydroépiandrostérone (DHEA) et se trouve dans les testicules ou les glandes surrénales . L'androstanediol est une hormone stéroïde faiblement androgène et œstrogène, possédant à la fois des activités androgènes et œstrogènes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'androstanediol peut être synthétisé à partir de la déhydroépiandrostérone (DHEA) par une série de réactions de réduction. La réduction du groupe 17-céto de la DHEA par les 17-hydroxystéroïde déshydrogénases conduit à la formation d'androstenediol, qui est ensuite converti en androstanediol par la réduction du groupe 3-bêta hydroxyle en un groupe 3-céto par les 3-hydroxystéroïde déshydrogénases .

Méthodes de production industrielle

La production industrielle d'androstanediol implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification du composé. La chromatographie d'immunoaffinité (IAC) est également employée pour réduire le temps d'analyse par lot en omettant les étapes de purification HPLC chronophages .

Analyse Des Réactions Chimiques

Types de réactions

L'androstanediol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes

Oxydation : L'androstanediol peut être oxydé pour former de l'androstènedione en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l'androstanediol peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant l'androstanediol se produisent généralement au niveau des groupes hydroxyle, où ils peuvent être remplacés par d'autres groupes fonctionnels en utilisant des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle.

Principaux produits

Oxydation : Androstènedione

Réduction : Androstérone

Substitution : Divers esters et éthers d'androstanediol

Applications de recherche scientifique

L'androstanediol a plusieurs applications de recherche scientifique, notamment son utilisation en chimie, biologie, médecine et industrie :

Biologie : Il est étudié pour son rôle dans la biosynthèse de la testostérone et ses effets sur le système immunitaire.

Industrie : Il est utilisé dans la production de médicaments dopants et comme composant de diverses formulations pharmaceutiques.

Mécanisme d'action

L'androstanediol exerce ses effets en se liant aux récepteurs des androgènes et des œstrogènes. Il est converti en dihydrotestostérone (DHT) par la 17β-hydroxystéroïde déshydrogénase 6 dans les cellules de la prostate bénigne et du cancer de la prostate . La DHT se lie ensuite au récepteur des androgènes, initiant l'activation des gènes dépendants des androgènes, essentielle au développement sexuel normal chez l'homme et contribuant au développement et à la progression du cancer de la prostate .

Applications De Recherche Scientifique

Prostate Cancer Research

Inhibition of Prostate Cancer Cell Migration

One of the most notable applications of 3β-diol is its role in prostate cancer research. Studies have shown that 3β-diol can inhibit the migration of prostate cancer cells through mechanisms independent of androgen receptors. Instead, it activates estrogen receptor β (ERβ), leading to a reduction in cell migration and invasiveness associated with prostate cancer progression. This is particularly relevant in cases where androgen-ablation therapy has led to androgen-independent cancer forms .

Mechanistic Insights

Research indicates that 3β-diol does not bind to androgen receptors but exerts its effects via ERβ signaling pathways. In vitro studies employing prostate cancer cell lines, such as DU145, demonstrated that 3β-diol significantly inhibits cell migration and modulates the expression of genes involved in cancer progression . The compound's ability to interfere with dihydrotestosterone (DHT) metabolism further highlights its potential as a therapeutic agent against prostate cancer .

Hormonal Regulation

Regulation of the Hypothalamic-Pituitary-Adrenal Axis

Another significant application of 3β-diol is its influence on the hypothalamic-pituitary-adrenal (HPA) axis. Research has shown that 3β-diol can modulate stress responses by regulating cortisol and adrenocorticotropic hormone (ACTH) secretion in animal models. These effects are mediated through estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in stress regulation .

Potential as a Biomarker

The measurement of 3β-diol levels in plasma has been proposed as a potential biomarker for peripheral androgen action. Elevated levels of 3α-androstanediol glucuronide, a metabolite of 3β-diol, have been associated with certain pathological conditions, including insulin resistance and metabolic syndrome . Thus, monitoring these levels could provide insights into hormonal imbalances and related health issues.

Case Studies

Case Study: Prostate Cancer Cell Lines

In a controlled laboratory setting, researchers utilized DU145 prostate cancer cell lines to investigate the effects of 3β-diol on cell migration. The study revealed that treatment with 3β-diol resulted in a statistically significant reduction in cell migration rates compared to untreated controls. The mechanism was traced back to ERβ activation, which subsequently altered gene expression patterns related to cell motility .

Case Study: HPA Axis Modulation

In another study involving castrated adult male mice, researchers administered 3β-diol dipropionate to assess its impact on stress-induced hormone secretion. Results indicated that 3β-diol effectively reduced cortisol levels similar to DHT but was blocked by tamoxifen, confirming the involvement of estrogen receptors in this regulatory pathway .

Mécanisme D'action

Androstanediol exerts its effects by binding to androgen and estrogen receptors. It is converted to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase 6 in benign prostate and prostate cancer cells . DHT then binds to the androgen receptor, initiating androgen-dependent gene activation, which is essential for normal male sex development and contributes to prostate cancer development and progression .

Comparaison Avec Des Composés Similaires

Composés similaires

Androstènedione : Précurseur de la testostérone et de l'œstrone, l'androstènedione est structurellement similaire à l'androstanediol mais possède des activités biologiques différentes.

Déhydroépiandrostérone (DHEA) : Précurseur de l'androstanediol, la DHEA est impliquée dans la biosynthèse de la testostérone et d'autres hormones stéroïdes.

Unicité

L'androstanediol est unique dans ses activités androgènes et œstrogènes duales, ce qui en fait un composé polyvalent en recherche biologique et chimique. Sa capacité à stimuler le système immunitaire et son utilisation potentielle dans le traitement hormonal substitutif mettent en évidence ses propriétés distinctes .

Activité Biologique

Androstane-3,17-diol, also known as 5α-androstane-3β,17β-diol (3β-DIOL), is a significant metabolite of androgens, particularly dihydrotestosterone (DHT). The compound exhibits various biological activities that are crucial for understanding its role in human physiology and potential therapeutic applications.

This compound has been shown to interact with both androgen and estrogen receptors, suggesting a dual role in hormonal signaling:

- Estrogen Receptor Activation : Research indicates that 3β-DIOL binds preferentially to estrogen receptor beta (ER-β), activating transcriptional activity in neuronal cells. This activation occurs via a classical estrogen response element (ERE) mechanism, similar to that of estradiol .

- Androgen Receptor Interaction : While primarily recognized for its estrogenic properties, 3β-DIOL also demonstrates androgenic activity. It can modulate the growth of prostate cells through mechanisms involving both ER and androgen receptor pathways .

2. Metabolism and Enzymatic Interactions

The metabolism of this compound is predominantly mediated by cytochrome P450 enzymes. Notably, CYP7B1 has been identified as a crucial enzyme in the hydroxylation of 3β-DIOL:

- Hydroxylation Pathways : Studies show that 3β-DIOL undergoes NADPH-dependent metabolism into various hydroxymetabolites in the presence of CYP7B1. This enzymatic activity plays a role in controlling intracellular levels of androgens and may influence the availability of DHT in tissues .

- Inhibition of Enzymatic Activity : 3β-DIOL has been observed to suppress CYP7B1-mediated reactions, indicating a feedback mechanism that could regulate its own metabolism and the levels of other steroid hormones .

3. Biological Implications

The biological implications of this compound are broad, affecting various physiological processes:

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties by modulating GABA(A) receptor function in the brain. This suggests a role in neurological health and possibly in conditions like anxiety or depression .

- Prostate Health : In prostate cells, 3β-DIOL can stimulate cell proliferation through ER-mediated pathways, raising its importance in prostate cancer research. It has been shown to inhibit estrogen-stimulated breast cancer cell growth while promoting proliferation under certain conditions .

4. Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

5. Conclusion

This compound is a multifaceted steroid with significant biological activities mediated through hormonal pathways. Its interactions with estrogen and androgen receptors highlight its potential roles in both health and disease contexts, particularly concerning prostate health and neurological functions. Ongoing research into its metabolic pathways and receptor interactions will further elucidate its therapeutic potential.

Propriétés

Numéro CAS |

25126-76-5 |

|---|---|

Formule moléculaire |

C19H32O2 |

Poids moléculaire |

292.5 g/mol |

Nom IUPAC |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |

Clé InChI |

CBMYJHIOYJEBSB-CAHXEBCQSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

SMILES isomérique |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Description physique |

Solid |

Synonymes |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.